2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde
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Overview
Description
2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde is a chemical compound that belongs to the class of nitrobenzaldehydes. It is characterized by the presence of a nitro group (-NO2) and a pyrrolidine ring attached to a benzaldehyde core. This compound is a yellow crystalline solid and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with pyrrolidine. The reaction is carried out in the presence of a base such as sodium hydrogenocarbonate in an ethanol solvent. The reaction conditions include stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 2-Amino-5-(pyrrolidin-1-yl)benzaldehyde.
Oxidation: 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrrolidine ring enhances the compound’s binding affinity to specific proteins and enzymes, influencing their activity and function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-(piperidin-1-yl)benzaldehyde: Similar structure with a piperidine ring instead of a pyrrolidine ring.
3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde: Similar structure with the nitro group in a different position.
2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde: Similar structure with a chloro group instead of a nitro group.
Uniqueness
2-Nitro-5-(pyrrolidin-1-yl)benzaldehyde is unique due to the specific positioning of the nitro and pyrrolidine groups on the benzaldehyde core. This unique arrangement imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-nitro-5-pyrrolidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-9-7-10(12-5-1-2-6-12)3-4-11(9)13(15)16/h3-4,7-8H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTIGMLMWOERDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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